molecular formula C12H14N2O2 B3030869 7-Methyl-D-tryptophan CAS No. 99295-80-4

7-Methyl-D-tryptophan

Cat. No. B3030869
CAS RN: 99295-80-4
M. Wt: 218.25 g/mol
InChI Key: KBOZNJNHBBROHM-SNVBAGLBSA-N
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Description

7-Methyl-D-tryptophan is an amino acid derivative and a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays a crucial role in the synthesis of high-efficiency antibacterial agents and their analogues .


Synthesis Analysis

This compound is involved in the synthesis of high-efficiency antibacterial agents . It has been recognized that metabolic reprogramming, including tryptophan metabolism, contributes to the process of lung cancer . The tryptophan metabolic pathway and its metabolites can regulate the progression of lung cancer .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O2 . Its molecular weight is 218.25 . The distinguishing structural characteristic of tryptophan is that it contains an indole functional group .

Scientific Research Applications

1. Membrane Proteins and Channel Conductance

7MT has been investigated for its role in anchoring proteins to bilayer membranes and promoting ionic currents. In a study by Scherer (2002), derivatives of tryptophan, including 7MT, were incorporated into gramicidin analogues and analyzed in single-channel experiments. These studies contribute to understanding the interactions of tryptophan with amino acids, water, and lipids, especially in folded proteins spanning biological membranes (Scherer, 2002).

2. Cancer Immunotherapy

Opitz et al. (2011) explored the role of 1-Methyl-D-tryptophan (1-D-MT), a stereoisomer of 7MT, in cancer immunotherapy. The study found that 1-D-MT, used in clinical trials for solid tumors, paradoxically inhibited T-cell proliferation when co-cultured with IDO1-positive human cancer cells, indicating complex effects on the immune system (Opitz et al., 2011).

3. Neurochemistry and Neuroprotection

The metabolism of tryptophan, including its analogs like 7MT, is essential in understanding neurological disorders and developing neuroprotective strategies. Vámos et al. (2009) discussed the role of tryptophan metabolites in neurological disorders, highlighting the potential therapeutic effects of targeting the kynurenine pathway, in which 7MT and its derivatives play a crucial role (Vámos et al., 2009).

4. Protein Structure and Dynamics

7MT and its analogs have been used as probes in studying protein structure and dynamics. Négrerie et al. (1990) proposed 7-Azatryptophan, similar in structure to 7MT, as a unique probe for investigating protein structure due to its distinct spectral characteristics and sensitivity to the environment (Négrerie et al., 1990).

5. Enzymatic Reactions and Metabolic Pathways

The reactivity of 7MT and its analogs with various enzymes reveals insights into protein synthesis and metabolic pathways. Sharon and Lipmann (1957) investigated the activation of tryptophan analogs, including 7MT, by tryptophan-activating enzymes, providing foundational knowledge about enzyme specificity and protein synthesis (Sharon & Lipmann, 1957).

Mechanism of Action

7-Methyl-D-tryptophan plays a significant role in the biosynthesis of many non-ribosomal peptide antibiotics . It is involved in the tryptophan metabolic pathway, which can regulate the progression of diseases such as lung cancer .

properties

IUPAC Name

(2R)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOZNJNHBBROHM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314994
Record name 7-Methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99295-80-4
Record name 7-Methyl-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99295-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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